APD597 - 897732-93-3

APD597

Catalog Number: EVT-259494
CAS Number: 897732-93-3
Molecular Formula: C21H29N5O6S
Molecular Weight: 479.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JNJ-38431055 has been used in trials studying the treatment of Diabetes Mellitus, Type 2.

    Compound Description: This compound is a potent inhibitor of BCR-ABL, a tyrosine kinase implicated in the development of chronic myeloid leukemia. It exhibits anti-tumor activity by inhibiting the myristoylation of BCR-ABL, thereby disrupting its localization and signaling. []

    Compound Description: Dapagliflozin is a selective inhibitor of sodium-glucose co-transporter 2 (SGLT2), used in the treatment of type 2 diabetes. It acts by inhibiting glucose reabsorption in the kidneys, leading to increased urinary glucose excretion and lowered blood glucose levels. []

    Compound Description: This compound is a potent and selective dipeptidyl peptidase-4 (DPP-IV) inhibitor. DPP-IV inhibitors are a class of oral hypoglycemic agents that work by increasing incretin levels, which in turn stimulate insulin secretion and decrease glucagon secretion, leading to improved glycemic control in patients with type 2 diabetes. []

Synthesis Analysis

The synthesis of APD597 involves several key steps that leverage organic chemistry techniques to create a compound with specific pharmacological properties. The synthetic pathway typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors, which are modified through various chemical reactions.
  2. Key Reactions: The process often employs reactions such as coupling, cyclization, and functional group transformations to construct the core structure of APD597.
  3. Purification: After synthesis, the compound is purified using techniques like chromatography to ensure high purity levels necessary for biological testing.

Specific parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis. Although detailed synthetic routes are proprietary, studies indicate that APD597 is designed to enhance solubility and stability compared to its predecessors.

Molecular Structure Analysis

The molecular structure of APD597 can be described by its composition and three-dimensional arrangement. Key features include:

  • Core Structure: APD597 contains a bridged bicyclic framework that is characteristic of many GPR119 agonists.
  • Functional Groups: The presence of specific functional groups enhances its binding affinity for the GPR119 receptor.
  • Binding Affinity: Structural analysis through techniques like X-ray crystallography and cryo-electron microscopy has shown that APD597 binds effectively to GPR119, stabilizing its active conformation.

The binding interactions between APD597 and GPR119 have been elucidated through molecular docking studies, revealing critical contacts that contribute to its agonistic activity .

Chemical Reactions Analysis

APD597 participates in several chemical reactions relevant to its function as a GPR119 agonist:

  1. Receptor Binding: Upon administration, APD597 binds to the GPR119 receptor, triggering conformational changes that activate downstream signaling pathways.
  2. Signal Transduction: The activation leads to increased levels of cyclic adenosine monophosphate (cAMP) within cells, promoting insulin secretion from pancreatic beta cells.
  3. Metabolism: In vivo studies indicate that APD597 undergoes metabolic transformations resulting in various hydroxylated metabolites, which may affect its pharmacokinetics and therapeutic efficacy .
Mechanism of Action

The mechanism of action of APD597 involves several steps:

  1. Activation of GPR119: When APD597 binds to GPR119, it induces a conformational change in the receptor.
  2. Increased cAMP Levels: This activation stimulates adenylate cyclase activity, leading to an increase in intracellular cAMP levels.
  3. Insulin Secretion: Elevated cAMP levels promote the release of insulin from pancreatic beta cells in a glucose-dependent manner.
  4. Incretin Release: Additionally, the activation enhances the secretion of incretins such as glucagon-like peptide-1, which further aids in glucose regulation .

Studies have shown that while APD597 effectively increases insulin levels under certain conditions, its effects can vary based on physiological contexts .

Physical and Chemical Properties Analysis

APD597 possesses several notable physical and chemical properties:

  • Molecular Weight: Approximately 400 g/mol.
  • Solubility: Enhanced solubility compared to earlier compounds like APD668, which is crucial for bioavailability.
  • Stability: The compound exhibits stability under physiological conditions, contributing to its efficacy as a therapeutic agent.

These properties are critical for ensuring that APD597 can be effectively administered and absorbed in clinical settings .

Applications

APD597 has significant potential applications in medical science:

  1. Diabetes Treatment: As a GPR119 agonist, it holds promise for managing type 2 diabetes by improving glycemic control through enhanced insulin secretion and incretin release.
  2. Research Tool: It serves as a valuable tool for studying the GPR119 receptor's role in glucose metabolism and other physiological processes.
  3. Pharmaceutical Development: Ongoing research into derivatives and analogs aims to optimize efficacy and minimize side effects for broader therapeutic use.
Introduction to APD597 in the Context of GPR119 Agonism

Pharmacological Rationale for GPR119 Targeting in Type 2 Diabetes Mellitus

G-protein coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for Type 2 Diabetes Mellitus (T2DM) due to its unique glucose-dependent mechanism of action. This receptor is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, positioning it as a critical regulator of metabolic homeostasis. Upon activation, GPR119 couples to Gαs proteins, stimulating adenylate cyclase and increasing intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade triggers a dual hormonal response: (1) potentiation of glucose-dependent insulin secretion from pancreatic β-cells, and (2) enhanced release of incretin peptides, particularly glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from intestinal L-cells [1] [6] [9].

This dual mechanism addresses two fundamental pathophysiological defects in T2DM—impaired insulin secretion and diminished incretin effect—while maintaining glucose dependency. Unlike sulfonylureas that cause indiscriminate insulin secretion with hypoglycemia risk, GPR119 agonists stimulate insulin release only when blood glucose levels are elevated. The incretin effect amplifies this response through the "enteroinsular axis," where GLP-1 enhances insulin secretion, inhibits glucagon release, slows gastric emptying, and promotes satiety [4] [6]. Additionally, GLP-1 exerts trophic effects on pancreatic β-cells, potentially preserving β-cell mass and function over time, a crucial advantage in T2DM progression where β-cell failure is inevitable [9].

Table 1: Key Endogenous and Synthetic GPR119 Agonists

Compound NameClassificationEC₅₀ (μM)Primary Source
Oleoylethanolamide (OEA)Endogenous0.2-5.0Intestinal lipid metabolite
2-Oleoyl glycerol (2-OG)Endogenous2.5-17.0Dietary fat digestion product
Lysophosphatidylcholine (LPC)Endogenous1.5-9.0Cell membrane phospholipid
AR231453Synthetic (1st gen)0.00047Arena Pharmaceuticals
APD597 (JNJ-38431055)Synthetic (2nd gen)0.046Arena/Ortho-McNeil
MBX-2982SyntheticPhase 2Metabolex/Sanofi

The therapeutic rationale extends beyond glycemic control. GPR119 activation in the central nervous system may regulate appetite and reduce food intake, potentially addressing obesity-associated insulin resistance. Preclinical studies demonstrate that GPR119 agonists reduce body weight gain and improve lipid profiles, offering a multifaceted approach to metabolic syndrome management [4] [7]. This pharmacological profile—glucose-dependent insulin secretion, incretin enhancement, and potential weight benefits—positions GPR119 as a compelling target for next-generation antidiabetic therapies that circumvent limitations of current agents like hypoglycemia risk (sulfonylureas), weight gain (thiazolidinediones), or gastrointestinal intolerance (GLP-1 receptor agonists) [1] [6].

Emergence of APD597 as a Synthetic GPR119 Agonist: Historical Development and Clinical Relevance

APD597 (JNJ-38431055) emerged from a concerted effort to translate GPR119 biology into clinical therapeutics. Following the deorphanization of GPR119 in the early 2000s, Arena Pharmaceuticals pioneered the development of synthetic agonists, identifying AR231453 as a potent first-generation agonist (hEC₅₀ = 0.47 nM). Despite promising efficacy in rodent models, AR231453 exhibited suboptimal drug metabolism and pharmacokinetic (DMPK) properties, including high lipophilicity and significant drug-drug interaction potential [1] [8]. This limitation spurred the development of second-generation agonists with improved pharmaceutical profiles.

APD597 was engineered through systematic structural optimization to balance potency, solubility, and metabolic stability. Key modifications included introducing a piperidine carbamate scaffold and optimizing the heterocyclic core, which enhanced aqueous solubility while maintaining high receptor affinity (hGPR119 EC₅₀ = 46 nM) [8] [10]. This redesign proved critical: unlike its predecessor APD668, APD597 demonstrated reduced cytochrome P450 inhibition, minimized risk of pharmacokinetic interactions, and produced hydroxyl metabolites with extended half-lives, making it more suitable for clinical use in polypharmacy-prone T2DM patients [1] [3].

Table 2: Clinical Development of Select GPR119 Agonists

CompoundDeveloperHighest PhaseClinicalTrials.gov IdentifierStatus as of 2024
APD597 (JNJ-38431055)Arena/Ortho-McNeilPhase 1Not publicly disclosedDiscontinued
MBX-2982Metabolex/SanofiPhase 2NCT01035879Discontinued
GSK-1292263GlaxoSmithKlinePhase 2NCT01119846, NCT01218204Discontinued
PSN-821Prosidion/AstellasPhase 2NCT01386099Discontinued
DA-1241Dong-A STPhase 2-Active development

The compound entered clinical development under a collaboration between Arena Pharmaceuticals and Ortho-McNeil (Johnson & Johnson). Phase I trials confirmed its ability to elevate active GLP-1 levels and improve glucose tolerance in healthy volunteers and T2DM patients. Notably, APD597 achieved proof-of-concept for glycemic control and incretin release in humans, validating GPR119 agonism as a viable therapeutic strategy [1] [4]. However, despite promising early data, APD597 was discontinued in favor of other candidates in the sponsor's portfolio, a fate shared by several GPR119 agonists due to efficacy challenges in later-stage trials. Its legacy persists through continued interest in GPR119 as a target, particularly in combination approaches such as dual agonists (e.g., HBK001, which combines DPP-4 inhibition with GPR119 agonism) [5].

Mechanistic Overview of GPR119 Activation and Downstream Signaling Pathways

The molecular mechanism of APD597-mediated GPR119 activation involves precise ligand-receptor interactions that trigger conformational changes in the receptor structure. Recent cryo-electron microscopy (cryo-EM) studies of the human GPR119-Gs complex bound to APD597 have resolved these interactions at 2.8 Å resolution. APD597 binds within an orthosteric pocket formed by transmembrane helices 3, 5, 6, and 7, forming critical hydrogen bonds with residues S247⁶·⁵⁴ and W268⁷·³⁵, and hydrophobic interactions with F211⁵·⁴⁷ and F107³·³⁶ [2] [3]. This binding stabilizes an active receptor conformation characterized by outward displacement of transmembrane helix 6 (TM6) and inward movement of TM7, facilitating coupling to the heterotrimeric Gs protein. The structural rearrangement promotes GDP-GTP exchange in the Gαs subunit, dissociating the Gαs-GTP monomer from the Gβγ dimer [2] [3].

Downstream signaling cascades diverge in pancreatic β-cells and intestinal L-cells:

  • In Pancreatic β-cells: Gαs activates adenylate cyclase, increasing intracellular cAMP. This activates protein kinase A (PKA) and exchange protein activated by cAMP (Epac), which phosphorylate multiple targets. PKA-mediated phosphorylation closes ATP-sensitive K⁺ channels (KATP), depolarizing the membrane and opening voltage-gated Ca²⁺ channels. The resultant Ca²⁺ influx triggers insulin granule exocytosis. Simultaneously, Epac enhances Ca²⁺-induced Ca²⁺ release from endoplasmic reticulum stores, amplifying insulin secretion. Crucially, this occurs only at elevated glucose levels (≥5.5 mM) due to glucose-dependent metabolic coupling, eliminating hypoglycemia risk [1] [4] [6].
  • In Intestinal L-cells: cAMP elevation via Gαs stimulates GLP-1 transcription through cAMP response element-binding protein (CREB) phosphorylation. Additionally, PKA and Epac sensitize the exocytotic machinery, promoting vesicular release of stored GLP-1, GIP, and peptide YY (PYY). Notably, APD597 enhances glucose-dependent GLP-1 secretion in vivo by 41-90% in preclinical models, creating a positive feedback loop: secreted GLP-1 activates β-cell GLP-1 receptors, further augmenting insulin secretion [5] [9].

Table 3: Downstream Signaling Effects of APD597-Induced GPR119 Activation

Signaling PathwayKey EffectorsCellular OutcomePhysiological Impact
cAMP/PKA PathwayAdenylate cyclase ↑, PKA ↑Phosphorylation of CREB, KATP closureEnhanced insulin/GLP-1 secretion, gene transcription
Epac PathwayEpac2/Rap1 activationCa²⁺ mobilization, vesicle primingPotentiation of Ca²⁺-dependent exocytosis
Transcriptional RegulationpCREB binding to CREInsulin gene (Ins1, Ins2) transcription ↑Sustained insulin synthesis, β-cell function preservation
Metabolic CouplingGlucose metabolism ↑ATP/ADP ratio ↑Glucose-dependent insulin secretion

Beyond acute secretion, APD597 exerts transcriptional effects that may preserve β-cell function. In mouse insulinoma NIT-1 cells and primary human islets, APD597 increased insulin gene (Ins1 and Ins2) promoter activity by 2.5-fold and upregulated genes critical for β-cell function (PDX1, MAFA, GLUT2) via CREB-dependent mechanisms [5] [9]. Chronic treatment in diabetic KKAy mice improved islet morphology, increased β-cell proliferation, and reduced β-cell apoptosis, suggesting potential disease-modifying effects. This contrasts with DPP-4 inhibitors, which primarily elevate incretin half-life without direct β-cell benefits [5].

The structural insights from APD597-bound GPR119 provide a blueprint for rational drug design. Molecular docking studies reveal that the pyrimidine core of APD597 anchors the ligand to hydrophobic residues, while the sulfonyl group forms polar contacts crucial for receptor activation. This framework enables optimization of future agonists for improved selectivity, potency, and kinetic binding properties [2] [3]. Though APD597 itself did not reach late-stage clinical development, its structural elucidation remains a cornerstone for advancing GPR119-targeted therapeutics.

Properties

CAS Number

897732-93-3

Product Name

APD597

IUPAC Name

propan-2-yl 4-[5-methoxy-6-[(2-methyl-6-methylsulfonylpyridin-3-yl)amino]pyrimidin-4-yl]oxypiperidine-1-carboxylate

Molecular Formula

C21H29N5O6S

Molecular Weight

479.6 g/mol

InChI

InChI=1S/C21H29N5O6S/c1-13(2)31-21(27)26-10-8-15(9-11-26)32-20-18(30-4)19(22-12-23-20)25-16-6-7-17(24-14(16)3)33(5,28)29/h6-7,12-13,15H,8-11H2,1-5H3,(H,22,23,25)

InChI Key

WPDCHTSXOPUOII-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=N1)S(=O)(=O)C)NC2=C(C(=NC=N2)OC3CCN(CC3)C(=O)OC(C)C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

APD597; APD-597; APD 597; JNJ-38431055; JNJ 38431055; JNJ38431055.

Canonical SMILES

CC1=C(C=CC(=N1)S(=O)(=O)C)NC2=C(C(=NC=N2)OC3CCN(CC3)C(=O)OC(C)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.